Bis(butan-2-yl)oxysilanol is a silanol compound characterized by the presence of two butan-2-yloxy groups and a methyl group attached to a silicon atom. This compound is classified under organosilicon compounds, which are widely used in various chemical applications due to their unique properties and reactivity.
The compound can be sourced from various chemical suppliers and is categorized as an organosilicon compound. Its molecular formula is , and it has a molecular weight of approximately 276.49 g/mol. The structure consists of a silicon atom bonded to two butan-2-yloxy groups and one hydroxyl group, which contributes to its silanol classification. The IUPAC name reflects its structure, emphasizing the functional groups present.
The synthesis of Bis(butan-2-yl)oxysilanol typically involves several key steps:
The reaction conditions require anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation of the silicon species. The process may also involve purification steps such as distillation under reduced pressure to isolate the desired product from unreacted materials and by-products.
The molecular structure of Bis(butan-2-yl)oxysilanol can be represented as follows:
The InChI for this compound is InChI=1S/C14H32O3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h12-14H,8-11H2,1-7H3
, while the canonical SMILES representation is CCC(C)O[Si](CC)(OC(C)CC)OC(C)CC
. These notations provide insights into its structural configuration.
Bis(butan-2-yl)oxysilanol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Bis(butan-2-yl)oxysilanol involves its ability to form stable covalent bonds with various substrates due to the reactivity of the silicon atom. The silicon center can interact with nucleophiles or electrophiles depending on the reaction conditions, making it versatile for various applications in organic synthesis and catalysis.
Key properties include:
These properties influence its behavior in chemical reactions and applications.
Bis(butan-2-yl)oxysilanol finds utility in various scientific fields:
CAS No.:
CAS No.:
CAS No.: 2514-52-5